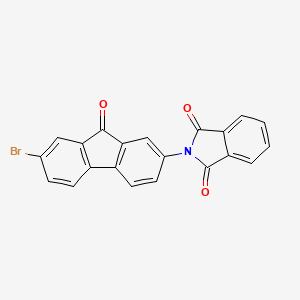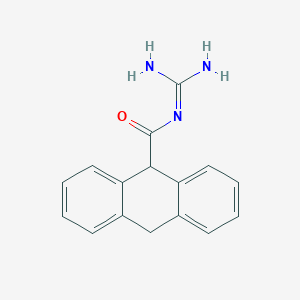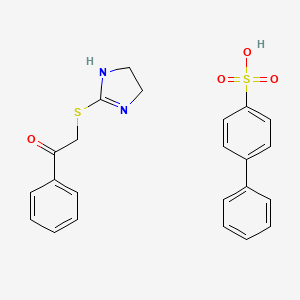
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid is a compound that features a unique combination of imidazole and sulfonic acid functionalities. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the sulfonic acid group further enhances the compound’s solubility and reactivity, making it a valuable candidate for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of imidazolidine-2-thione with an appropriate electrophile under controlled conditions . For instance, the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile at reflux conditions can yield the desired product . The reaction is monitored using techniques such as IR and NMR spectroscopy to confirm the formation of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the reaction while maintaining stringent control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require the use of strong nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity . Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-diphenyl-1H-imidazole: Known for its antimicrobial and antifungal properties.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Used in organic synthesis and biochemistry.
4,5-diphenyl-imidazol-1,2,3-triazole: Synthesized for its potential therapeutic applications.
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone stands out due to the presence of both imidazole and sulfonic acid functionalities, which confer unique reactivity and solubility properties . This makes it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
6326-51-8 |
|---|---|
Formule moléculaire |
C23H22N2O4S2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S.C11H12N2OS/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11/h1-9H,(H,13,14,15);1-5H,6-8H2,(H,12,13) |
Clé InChI |
NCVKJZGUXQGENV-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SCC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
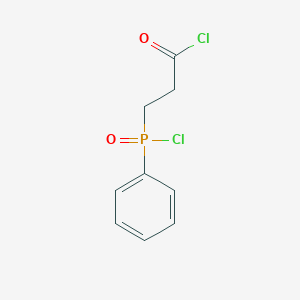
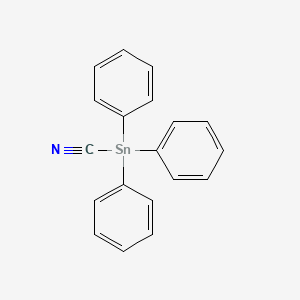
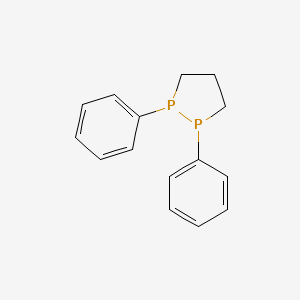
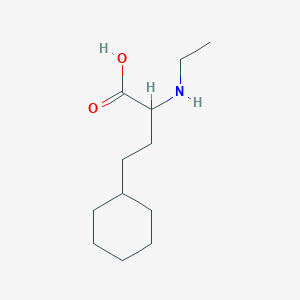

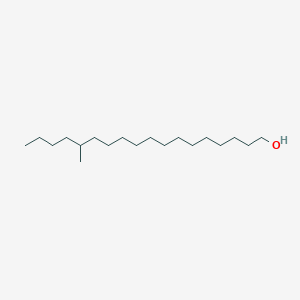
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
